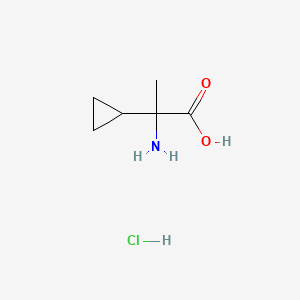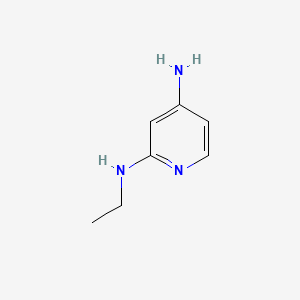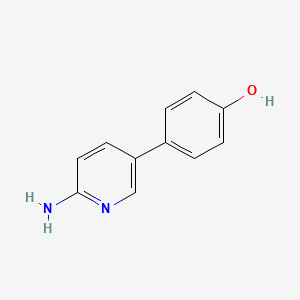
4-(6-Aminopyridin-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(6-Aminopyridin-3-yl)phenol” is a chemical compound with the CAS Number: 96721-88-9. Its molecular weight is 186.21 and its IUPAC name is 4-(6-amino-3-pyridinyl)phenol .
Molecular Structure Analysis
The molecular structure of “4-(6-Aminopyridin-3-yl)phenol” is represented by the linear formula C11H10N2O . The InChI code for this compound is 1S/C11H10N2O/c12-11-6-3-9(7-13-11)8-1-4-10(14)5-2-8/h1-7,14H, (H2,12,13) .Physical And Chemical Properties Analysis
The compound “4-(6-Aminopyridin-3-yl)phenol” has a molecular weight of 186.21 . It should be stored at a temperature of 2-8°C . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Aplicaciones Científicas De Investigación
Antifungal Properties
The structure of pyridine Schiff bases plays a crucial role in their biomedical applications. These compounds consist of a pyridine ring connected to a phenolic ring via an azomethine group. In the case of 4-(6-Aminopyridin-3-yl)phenol , the nitrogen atom in the pyridine ring contributes to its antifungal effects. Additionally, the phenolic ring may also participate in this bioactivity . Researchers have synthesized derivatives of this compound, such as (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1) and (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (F2) , which exhibit varying fluorine substitutions in the phenolic ring. Notably, F1 demonstrated clear antifungal activity, highlighting the role of phenolic ring substitutions in modulating biological properties.
Inclusion in Polymers for Enhanced Solubility
To improve solubility and enhance antimicrobial effects, researchers incorporated F1 and F2 into an epichlorohydrin-β-cyclodextrin polymer (βCD) . This inclusion allowed the Schiff bases to remain inside the βCD, as confirmed by various analytical techniques. The resulting complex showed improved solubility in aqueous media and revealed antimicrobial properties that were previously masked by common solvents (e.g., DMSO) .
Electronic Structure and Optical Properties
Studies have explored the electronic structure, optical behavior, and redox properties of related phenol derivative Schiff bases. For instance, (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butyl-phenol (L1) and (E)-2-{[(3-aminopyridin-4-yl)imino]-methyl}-4,6-di-tert-butyl-phenol (L2) exhibit strong intramolecular hydrogen bonding. Investigating their electronic properties provides insights into potential applications in optoelectronic devices .
Propiedades
IUPAC Name |
4-(6-aminopyridin-3-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-11-6-3-9(7-13-11)8-1-4-10(14)5-2-8/h1-7,14H,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOVIOVREUSBPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671765 |
Source


|
| Record name | 4-(6-Aminopyridin-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96721-88-9 |
Source


|
| Record name | 4-(6-Amino-3-pyridinyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96721-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6-Aminopyridin-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

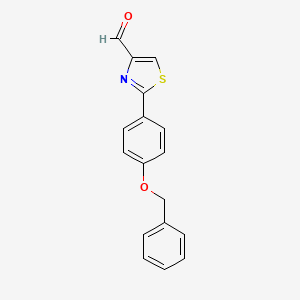
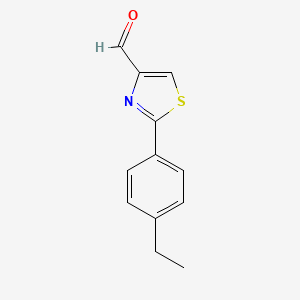
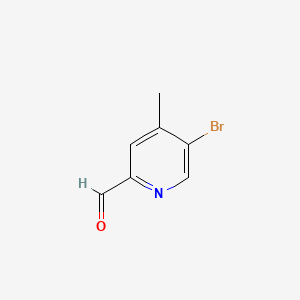
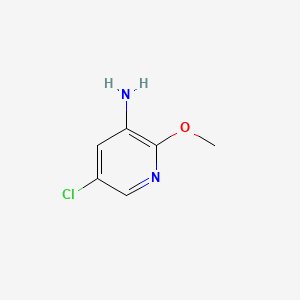
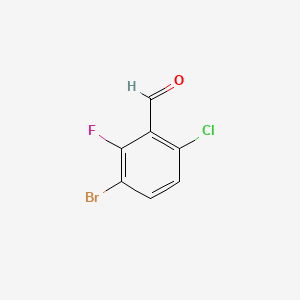

![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)

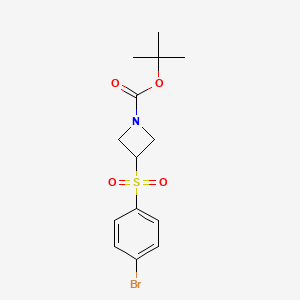
![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)
